molecular formula C9H10BrNO2 B2772973 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene CAS No. 1152552-75-4

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene

Cat. No. B2772973
CAS RN: 1152552-75-4
M. Wt: 244.088
InChI Key: SDHKCPMUMRAEBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(1-Bromoethyl)-1-methyl-2-nitrobenzene”, a method for synthesizing a similar compound, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, has been documented . This method involves reacting 2-fluoro-ethyl acetate with propionyl chloride under basic conditions in a solvent to synthesize an intermediate product. Then, cyclization is carried out on the intermediate product and formamidine acetate, along with a base in a solvent, to obtain a cyclized product. The cyclized product is then chlorinated with a chlorinating reagent, and finally, a brominating reagent is added to brominate the chlorinated product .

Scientific Research Applications

Ultrasound-Assisted Organic Synthesis

A study by Harikumar and Rajendran (2014) focuses on the synthesis of nitro aromatic ethers, specifically 1-butoxy-4-nitrobenzene, using ultrasound-assisted liquid-liquid phase-transfer catalysis. This method enhances reaction rates compared to conventional techniques, showcasing the utility of ultrasound in facilitating organic reactions and potentially implicating the use of related nitrobenzene derivatives like 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene in similar processes (Harikumar & Rajendran, 2014).

Functionalization of Surfaces

Actis et al. (2008) explored the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzene derivatives, in ionic liquids. This approach is crucial for modifying electrode surfaces to enhance their electrochemical properties, which could be extended to the functionalization using compounds like 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene (Actis et al., 2008).

Polymer Solar Cells Improvement

In the domain of materials science, Fu et al. (2015) demonstrated that the addition of 1-Bromo-4-Nitrobenzene to polymer solar cells significantly improves their efficiency. This improvement is attributed to enhanced excitonic dissociation at the donor–acceptor interface, suggesting that related compounds could similarly improve solar cell performance (Fu et al., 2015).

Analytical Chemistry Applications

Higuchi et al. (1980) developed a method for the spectrophotometric determination of anionic surfactants in river water using derivatives of 4-nitrobenzene, emphasizing the role of these compounds in environmental monitoring and analytical chemistry (Higuchi et al., 1980).

Electrochemical Studies

Ernst et al. (2013) studied the reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids through voltammetric measurements, uncovering insights into the electrochemical behavior of bromo-nitrobenzene derivatives. This research offers perspectives on the use of such compounds in electrochemical applications and the unique behaviors they exhibit in alternative solvents (Ernst et al., 2013).

properties

IUPAC Name

4-(1-bromoethyl)-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKCPMUMRAEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene

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